Proteolytic Stability: D-Configuration Confers Near-Complete Resistance to Major Protease Classes
D-amino acid-containing peptides demonstrate markedly enhanced stability against proteolytic degradation compared to their L-amino acid counterparts. In a systematic study, homologous L-amino acid hexapeptides were completely cleaved by their respective target proteases, while equivalent D-amino acid-containing oligomers exhibited minimal or no cleavage under identical conditions [1]. Specifically, the L-amino acid peptides were fully cleaved by chymotrypsin, elastase, papain, pepsin, trypsin, and carboxypeptidase A, whereas the corresponding D-amino acid oligomers remained intact [1]. This class-level finding establishes that D-{Ala-Ala-Ala-Ala-Ala} is expected to exhibit similarly enhanced protease resistance compared to L-penta-alanine, directly impacting its utility in cell culture assays where endogenous proteases are present.
| Evidence Dimension | Proteolytic Susceptibility |
|---|---|
| Target Compound Data | Minimal or no cleavage (qualitative observation for D-amino acid-containing oligomers) |
| Comparator Or Baseline | L-amino acid-containing peptides (fully cleaved by respective proteases) |
| Quantified Difference | Qualitative difference: L-peptides fully cleaved; D-peptides minimally or not cleaved |
| Conditions | Incubation with chymotrypsin, elastase, papain, pepsin, trypsin, and carboxypeptidase A |
Why This Matters
This stability differential directly impacts the effective concentration and duration of activity in biological assays, making D-{Ala-Ala-Ala-Ala-Ala} the superior choice for experiments requiring sustained peptide presence.
- [1] Miller, S. M., Simon, R. J., Ng, S., Zuckermann, R. N., Kerr, J. M., & Moos, W. H. (1995). Comparison of the proteolytic susceptibilities of homologous L-amino acid, D-amino acid, and N-substituted glycine peptide and peptoid oligomers. Drug Development Research, 35(1), 20-32. View Source
